molecular formula C6H7N3O2S B8692541 2-Acetylaminothiazol-4-carboxamide

2-Acetylaminothiazol-4-carboxamide

Cat. No.: B8692541
M. Wt: 185.21 g/mol
InChI Key: SYOFWVKISOBNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylaminothiazol-4-carboxamide is a thiazole-derived compound characterized by an acetylated amine group at the 2-position and a carboxamide moiety at the 4-position of the thiazole ring. Thiazole derivatives are renowned for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and DNA-binding capabilities .

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-acetamido-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H7N3O2S/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10)

InChI Key

SYOFWVKISOBNRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-acetylaminothiazol-4-carboxamide and its analogs:

Compound Key Substituents Synthetic Yield Pharmacological Activity Reference
This compound 2-acetylamino, 4-carboxamide Not reported Hypothesized kinase/DNA-binding activity Inferred
Ethyl 2-aminothiazole-4-carboxylate 2-amino, 4-ethoxycarbonyl High purity (96%) Intermediate for antitumor/antimicrobial agents
Acotiamide (YM443) 4-carboxamide, 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino], N-isopropylaminoethyl chain Trihydrate form Prokinetic agent for functional dyspepsia
BMS-354825 5-carboxamide, 2-pyrimidinylamino, 6-chloro-6-methylphenyl Potent inhibitor Dual Src/Abl kinase inhibitor (antitumor)
Isothia-Nt 4-carboxamide, 2-aminobutyryl chain, deprotected amine 87% yield DNA minor groove-binding oligopeptide analog

Structural and Functional Analysis

Core Thiazole Modifications: this compound shares a carboxamide group at the 4-position with acotiamide and Isothia-Nt. However, its 2-acetylamino group distinguishes it from ethyl 2-aminothiazole-4-carboxylate (2-amino) and BMS-354825 (2-pyrimidinylamino) . The acetyl group in this compound may enhance metabolic stability compared to the free amine in ethyl 2-aminothiazole-4-carboxylate, as seen in acotiamide’s trihydrate formulation for improved solubility .

Biological Activity: DNA Binding: Isothia-Nt, a deprotected analog with a carboxamide-thiazole core, demonstrated DNA minor groove binding, suggesting that this compound could exhibit similar interactions if functionalized with appropriate side chains . Kinase Inhibition: BMS-354825’s 5-carboxamide-thiazole scaffold is critical for binding ATP pockets in kinases. The absence of a pyrimidinylamino group in this compound may limit its kinase affinity unless modified .

Synthetic Accessibility: High-yield synthesis (96%) of ethyl 2-aminothiazole-4-carboxylate via Hantzsch thiazole synthesis contrasts with the multi-step, lower-yield (57–87%) routes for oligopeptide-thiazole hybrids like Isothia-Nt . This suggests that this compound’s synthesis would require optimized coupling reagents (e.g., DCC/HOBt) .

Key Research Findings

  • Acotiamide’s Clinical Success : The 4-carboxamide-thiazole in acotiamide is essential for its prokinetic activity, validating the carboxamide-thiazole motif as a pharmacophore for gastrointestinal targets .
  • BMS-354825’s Selectivity: Substitution at the 2-position (pyrimidinylamino) in BMS-354825 confers dual Src/Abl inhibition, whereas simpler analogs like ethyl 2-aminothiazole-4-carboxylate lack this specificity .

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